molecular formula C14H12N4O3S B2448560 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-16-2

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2448560
CAS No.: 392243-16-2
M. Wt: 316.34
InChI Key: ISSDUOVYDYQLCM-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
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Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-8-16-17-14(22-8)15-13(21)9-2-4-10(5-3-9)18-11(19)6-7-12(18)20/h2-5H,6-7H2,1H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSDUOVYDYQLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, molecular docking studies, and structure-activity relationships.

Chemical Structure

The molecular formula of the compound is C12H12N4O3SC_{12}H_{12}N_4O_3S, and it features a pyrrolidine ring with dioxo substituents and a thiadiazole moiety. The structure can be represented as follows:

SMILES CC1=NN=C(S1)N(C(=O)C2=CC=CC=C2)C(=O)N\text{SMILES }CC1=NN=C(S1)N(C(=O)C2=CC=CC=C2)C(=O)N

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential as an enzyme inhibitor.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. A study evaluated the synthesized derivatives, including those similar to this compound, against various bacterial and fungal strains. The results showed moderate to good inhibitory effects against Gram-positive bacteria (e.g., Streptococcus sp.) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains such as Aspergillus niger .

MicroorganismActivity Level
Streptococcus sp.Moderate
Escherichia coliGood
Aspergillus nigerModerate
Penicillium sp.Moderate

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to specific enzymes. For instance, it was found that the compound forms stable complexes with dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. The binding energy calculated was 9.0 kcal mol-9.0\text{ kcal mol}, indicating a strong interaction facilitated by hydrogen bonds with key amino acids in the enzyme .

Structure-Activity Relationship (SAR)

The incorporation of the thiadiazole ring into the benzamide structure appears to enhance biological activity. Variations in substituents on the benzene ring or alterations in the thiadiazole structure can significantly influence potency. For example, modifications that increase lipophilicity or introduce electron-donating groups have been shown to improve both antimicrobial and antiproliferative activities .

Case Studies

  • Antimicrobial Efficacy : A comparative study of various thiadiazole derivatives demonstrated that those with structural similarities to this compound exhibited enhanced antimicrobial properties. The study highlighted that derivatives with additional functional groups showed improved activity against resistant strains .
  • Antiproliferative Activity : Another study focused on similar compounds indicated that certain derivatives had significant antiproliferative effects on cancer cell lines (IC50 values ranging from 1.2 µM to 5.3 µM). These findings suggest potential applications in cancer therapy .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H17N5O4SC_{16}H_{17}N_5O_4S and a molecular weight of approximately 407.5 g/mol. Its structure features a dioxopyrrolidine moiety linked to a thiadiazole and a benzamide group, which are critical for its biological activity.

Pharmacological Applications

1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of derivatives related to 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. For instance, hybrid compounds derived from pyrrolidine-2,5-dione exhibit potent anticonvulsant effects in various mouse models. One lead compound demonstrated an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock test and significant efficacy against pentylenetetrazole-induced seizures .

2. Antinociceptive Properties
The compound also shows promise in pain management. In vivo studies indicate that certain derivatives can effectively reduce pain responses in models of formalin-induced tonic pain, suggesting their potential as analgesics . The mechanism appears to involve modulation of central sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors.

3. Antimicrobial Activity
Research into the antimicrobial properties of thiadiazole derivatives has revealed their effectiveness against various bacterial strains. Compounds containing the thiadiazole ring have been linked to significant antibacterial activity, making them candidates for further development as antimicrobial agents .

4. Carbonic Anhydrase Inhibition
The compound's structural components suggest potential as a carbonic anhydrase inhibitor. Carbonic anhydrases are vital enzymes involved in numerous physiological processes, including acid-base balance and respiration. Inhibitors of these enzymes can be useful in treating conditions like glaucoma and epilepsy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantED50 = 23.7 mg/kg (MES Test)
AntinociceptiveSignificant pain reduction in formalin model
AntimicrobialEffective against multiple bacterial strains
Carbonic Anhydrase InhibitionPotential therapeutic applications

Case Study: Anticonvulsant Derivatives

A focused study on a set of hybrid pyrrolidine derivatives revealed that certain compounds exhibited broad-spectrum anticonvulsant activity across multiple seizure models. The research utilized the maximal electroshock test and pentylenetetrazole-induced seizures to evaluate efficacy, leading to promising candidates for epilepsy treatment .

Q & A

Q. Advanced

  • Mechanistic Insight : The compound induces mild growth inhibition, redirecting resources toward mAb synthesis. This is corroborated by increased ATP and glucose uptake .
  • Experimental Design : Use fed-batch cultures with staggered nutrient supplementation to mitigate growth suppression. Monitor viability and adjust compound concentration dynamically .
  • Comparative Analysis : Benchmark against other growth-modulating agents (e.g., 3-methyladenine) to contextualize trade-offs .

What analytical strategies characterize N-linked glycosylation changes induced by the compound, and how do these affect therapeutic efficacy?

Q. Advanced

  • Glycosylation Profiling : Use HPLC with XBridge BEH Amide XP columns and 2-AB labeling (EZGlyco mAb-N kit) to resolve glycoforms (e.g., G0F, G1F) .
  • Functional Impact : Reduced galactosylation (e.g., G1F decreased from 24.5% to 14.8%) may lower antibody-dependent cellular cytotoxicity (ADCC), as galactose residues influence FcγR binding . Validate via in vitro ADCC assays .

What mechanisms underlie the compound’s increase in intracellular ATP, and how can these be validated?

Q. Advanced

  • Hypothesis : The compound may enhance mitochondrial oxidative phosphorylation or upregulate ATP synthase.
  • Validation Methods :
    • Perform metabolic flux analysis (e.g., Seahorse XF Analyzer) to map ATP production pathways.
    • Compare ATP levels in cells treated with mitochondrial inhibitors (e.g., oligomycin) to isolate mechanisms .

How does the compound compare to other mAb-enhancing chemicals (e.g., lithium chloride, DMSO) in terms of efficacy and glycosylation modulation?

Q. Advanced

  • Productivity : The compound increases cell-specific productivity by 2.2×, outperforming 3-methyladenine (1.5×) but underperforming CDK4/6 inhibitors (3×) .
  • Glycosylation Specificity : Unlike DMSO (broad glycoform shifts), this compound selectively reduces galactosylation, enabling precise quality control .

What protocols ensure reproducibility when scaling up cultures treated with this compound?

Q. Advanced

  • Culture Conditions : Maintain 37°C, 5% CO₂, 120 rpm agitation, and standardized media (e.g., HyClone ActiPro).
  • Feeding Strategy : Add 2% v/v supplement media at days 4, 6, and 8 to sustain productivity .
  • Process Analytics : Use in-line sensors for real-time glucose/lactate monitoring and adaptive feeding .

How can researchers leverage the compound’s glycosylation-modulating effects for biosimilar development?

Q. Advanced

  • Targeted Glycoengineering : Combine the compound with glycosylation inhibitors (e.g., kifunensine) to achieve specific glycoforms (e.g., high-mannose types).
  • Quality-by-Design (QbD) : Correlate glycoform profiles with critical quality attributes (CQAs) using multivariate analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.